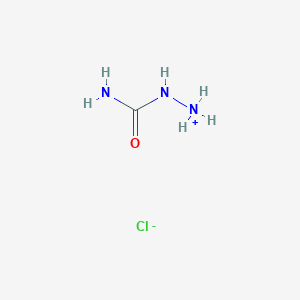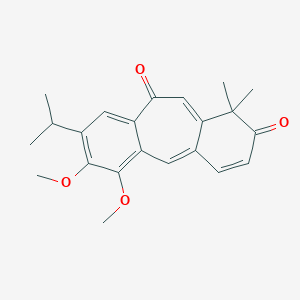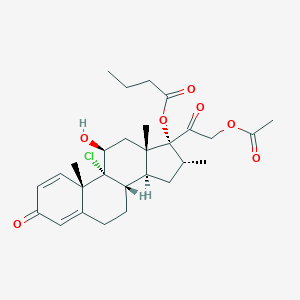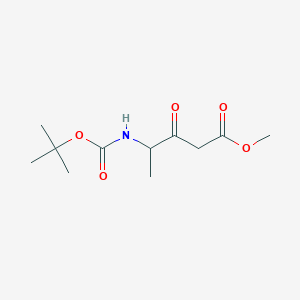
3-Bromobenzylmagnesium bromide
概要
説明
Synthesis Analysis
The synthesis of 3-bromobenzylmagnesium bromide typically involves the reaction of bromobenzene with magnesium metal in the presence of an appropriate solvent, such as diethyl ether or tetrahydrofuran (THF). This process forms the Grignard reagent through a single-electron transfer mechanism that initiates the formation of a carbon-magnesium bond. It's critical to maintain anhydrous conditions throughout the reaction to prevent the hydrolysis of the Grignard reagent.
Molecular Structure Analysis
The molecular structure of 3-bromobenzylmagnesium bromide, like other Grignard reagents, features a direct carbon-magnesium bond. The magnesium center is typically coordinated to two bromide ligands and a solvent molecule, often diethyl ether or THF, which stabilizes the reactive Grignard species. X-ray crystallography studies provide insight into the geometric arrangement of atoms within these compounds, revealing a linear or slightly bent structure around the magnesium atom.
Chemical Reactions and Properties
3-Bromobenzylmagnesium bromide participates in various organic reactions, primarily nucleophilic addition reactions, where it acts as a nucleophile. It can add to carbonyl compounds, including aldehydes, ketones, esters, and carbon dioxide, to form alcohols, ketones, or carboxylic acids, respectively. The presence of the bromide ion in the reagent also opens pathways for further functionalization through metal-halogen exchange reactions, enhancing its utility in synthetic chemistry.
Physical Properties Analysis
The physical properties of 3-bromobenzylmagnesium bromide solutions, such as boiling point, melting point, and solubility, are influenced by the solvent used to host the Grignard reagent. These solutions are highly reactive and sensitive to moisture, requiring storage under an inert atmosphere in tightly sealed containers. The physical state, density, and viscosity of these solutions are also critical parameters for their handling and use in synthesis.
Chemical Properties Analysis
The chemical behavior of 3-bromobenzylmagnesium bromide is characterized by its high reactivity towards electrophilic centers. This reactivity is due to the polarized carbon-magnesium bond, with the carbon atom bearing a partial negative charge, making it an effective nucleophile. The reagent's chemical properties are exploited in a variety of synthetic applications, from forming new carbon-carbon bonds to introducing bromobenzyl groups into target molecules.
For detailed studies and experiments related to the synthesis, molecular structure, and applications of compounds similar to 3-bromobenzylmagnesium bromide, refer to the following sources:
- (Markies et al., 1989)
- (TakedaAkira & TsuboiSadao, 1977)
- (Bhasin et al., 2005)
科学的研究の応用
Synthesis of Organic Compounds :
- 2-Furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide have been used to synthesize compounds like rosefuran and sesquirosefuran with high yields (TakedaAkira & TsuboiSadao, 1977).
- Alkylmagnesium bromides, including compounds similar to 3-Bromobenzylmagnesium bromide, are known to add to the triple bond of certain organic molecules, forming products like ethylenic aminoethers (R. Mornet & L. Gouin, 1975).
Reactions with Other Organic Molecules :
- 3-Substituted 2-nitrosoimino-2,3-dihydrobenzothiazoles have been shown to react with benzylmagnesium chloride, which is structurally similar to 3-Bromobenzylmagnesium bromide, to form various substituted products (M. Hisaoka, K. Akiba, & N. Inamoto, 1975).
Catalysis in Cross-Coupling Reactions :
- Anionic iron(II) complexes with N-heterocyclic carbene ligands have demonstrated high activity in the cross-coupling reaction of 4-tolylmagnesium bromide, which is similar to 3-Bromobenzylmagnesium bromide, with alkyl halides (HuanHuan Gao et al., 2010).
Synthesis of Halogenated Organic Compounds :
- Research has shown that compounds like 2,5-Dibromobenzaldehyde can be synthesized through reactions involving hexylmagnesium bromide, a compound similar to 3-Bromobenzylmagnesium bromide (Y. Shimura, T. Kawai, & T. Minegishi, 1993).
Elucidation of Organometallic Complexes :
- Studies on π-Complexes of transition metals have involved the use of alkylmagnesium bromides like p-tolylmagnesium bromide, providing insights into the mechanism of organochromium compound rearrangement (R. Sneeden, H. Zeiss, & A. Anderes, 1964).
Safety and Hazards
将来の方向性
As an important organic synthesis reagent, 3-Bromobenzylmagnesium bromide is widely used in the preparation of aromatic compounds, alcohols, aldehydes, ketones, and other organic compounds . It can also be used as a reducing agent, chain scission agent, and catalyst . The future directions of this compound will likely continue to explore its potential applications in organic synthesis reactions.
作用機序
Target of Action
3-Bromobenzylmagnesium bromide is an organometallic compound . As a Grignard reagent, it primarily targets carbonyl compounds such as aldehydes, ketones, and esters . The role of these targets is to undergo nucleophilic addition reactions, which are fundamental in organic synthesis .
Mode of Action
The mode of action involves the nucleophilic attack of the carbon-magnesium bond on the carbonyl carbon of the target compound . This results in the formation of a new carbon-carbon bond, leading to the synthesis of alcohols, tertiary alcohols, and other organic compounds .
Biochemical Pathways
It plays a crucial role in the grignard reaction pathway, which is a cornerstone in the field of organic chemistry .
Pharmacokinetics
It’s important to note that it is highly reactive and sensitive to moisture . It is typically stored at low temperatures (2-8°C) to maintain stability .
Result of Action
The result of the action of 3-Bromobenzylmagnesium bromide is the formation of new organic compounds through the creation of carbon-carbon bonds . This is particularly useful in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Action Environment
The action of 3-Bromobenzylmagnesium bromide is highly dependent on the environmental conditions. It is sensitive to moisture and air, requiring an inert atmosphere (like nitrogen or argon) for reactions . The temperature also plays a crucial role, with lower temperatures (2-8°C) preferred for storage to maintain stability . The solvent used (commonly diethyl ether) can also influence the efficacy of the reaction .
特性
IUPAC Name |
magnesium;1-bromo-3-methanidylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXOOFXUHZAXLO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Br.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2Mg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid](/img/structure/B21799.png)

![Methyl 2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B21803.png)



![7-[3-(4-Benzoyl-1-piperazinyl)-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione](/img/structure/B21813.png)
![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)

![2-[p-(2-Methyl-2-hydroxypropyl)phenyl]propenoic Acid](/img/structure/B21821.png)

